molecular formula C13H11ClN4S B14570392 2-{[5-(3-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide CAS No. 61704-41-4

2-{[5-(3-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide

Cat. No.: B14570392
CAS No.: 61704-41-4
M. Wt: 290.77 g/mol
InChI Key: PJVDSPIOQBCDAR-UHFFFAOYSA-N
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Description

2-{[5-(3-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide is a chemical compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a pyridine ring, which is further linked to a hydrazine and carbothioamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide typically involves the reaction of 3-chlorobenzaldehyde with 2-pyridylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then treated with thiocarbohydrazide to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

2-{[5-(3-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[5-(3-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazoline derivatives: These compounds share a similar hydrazine moiety and are known for their diverse biological activities.

    Thiazole derivatives: These compounds also contain a sulfur atom and exhibit a range of biological activities.

Uniqueness

2-{[5-(3-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide is unique due to its specific combination of a chlorophenyl group, pyridine ring, and hydrazine-carbothioamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

61704-41-4

Molecular Formula

C13H11ClN4S

Molecular Weight

290.77 g/mol

IUPAC Name

[[5-(3-chlorophenyl)pyridin-2-yl]methylideneamino]thiourea

InChI

InChI=1S/C13H11ClN4S/c14-11-3-1-2-9(6-11)10-4-5-12(16-7-10)8-17-18-13(15)19/h1-8H,(H3,15,18,19)

InChI Key

PJVDSPIOQBCDAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN=C(C=C2)C=NNC(=S)N

Origin of Product

United States

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